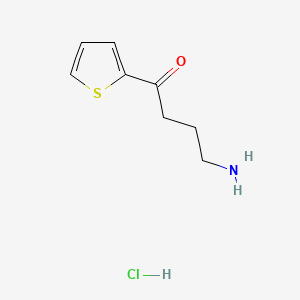
1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound features an oxazole ring fused to an azetidine ring, making it a unique structure with diverse applications in medicinal chemistry and other scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the azetidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by the addition of azetidine through nucleophilic substitution reactions. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
化学反応の分析
Types of Reactions: 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the oxazole or azetidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the azetidine ring.
科学的研究の応用
1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The azetidine moiety may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
類似化合物との比較
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride: Similar structure but contains a thiadiazole ring instead of an oxazole ring.
1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride: Contains a pyridine ring instead of an oxazole ring.
Uniqueness: 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry.
特性
分子式 |
C6H11Cl2N3O |
|---|---|
分子量 |
212.07 g/mol |
IUPAC名 |
1-(1,3-oxazol-2-yl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-5-3-9(4-5)6-8-1-2-10-6;;/h1-2,5H,3-4,7H2;2*1H |
InChIキー |
MSSIASSGAFNKBA-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=NC=CO2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


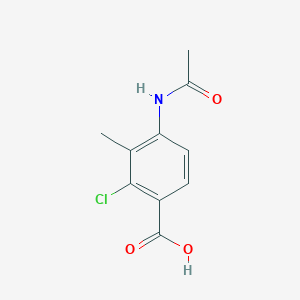
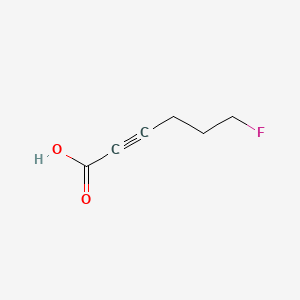
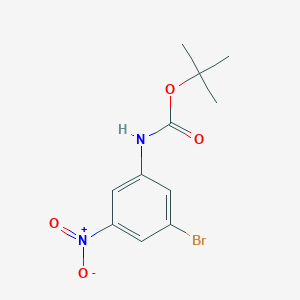
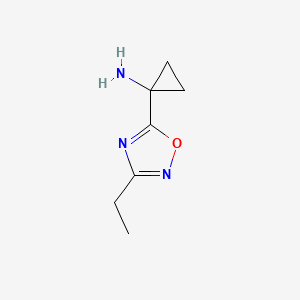
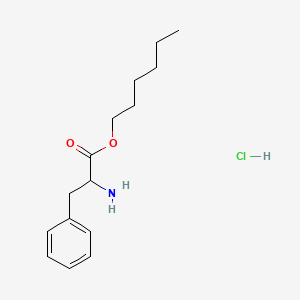




![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)


